2-(Pyrrolidin-3-yl)-2H-1,2,3-triazole
CAS No.: 1186300-55-9
VCID: VC4072504
Molecular Formula: C6H10N4
Molecular Weight: 138.17
* For research use only. Not for human or veterinary use.

Description |
2-(Pyrrolidin-3-yl)-2H-1,2,3-triazole is a chemical compound that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. This compound is often used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical and medicinal chemistry research. Key Characteristics:
Biological and Pharmaceutical ApplicationsWhile specific biological activities of 2-(pyrrolidin-3-yl)-2H-1,2,3-triazole have not been extensively documented, triazole derivatives in general have shown promise in various therapeutic areas, including antifungal, antibacterial, and antiviral applications. The versatility of triazoles allows them to be modified with different functional groups, which can significantly impact their biological activity. Related Research:
Research Implications:
|
---|---|
CAS No. | 1186300-55-9 |
Product Name | 2-(Pyrrolidin-3-yl)-2H-1,2,3-triazole |
Molecular Formula | C6H10N4 |
Molecular Weight | 138.17 |
IUPAC Name | 2-pyrrolidin-3-yltriazole |
Standard InChI | InChI=1S/C6H10N4/c1-2-7-5-6(1)10-8-3-4-9-10/h3-4,6-7H,1-2,5H2 |
Standard InChIKey | AKZQOVCQAJVWKM-UHFFFAOYSA-N |
SMILES | C1CNCC1N2N=CC=N2 |
Canonical SMILES | C1CNCC1N2N=CC=N2 |
PubChem Compound | 55300289 |
Last Modified | Jul 22 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume